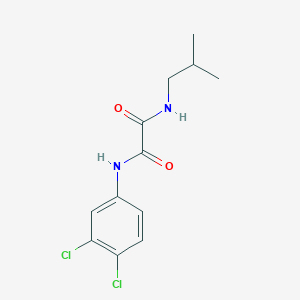
N-(3,4-dichlorophenyl)-N-isobutylethanediamide
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N-isobutylethanediamide is a chemical compound that belongs to the class of organic compounds known as anilides. These compounds are characterized by the presence of an aniline moiety attached to an amide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N-isobutylethanediamide typically involves the reaction of 3,4-dichloroaniline with isobutylamine in the presence of a suitable coupling agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common coupling agents used in this synthesis include carbodiimides and phosphonium salts.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dichlorophenyl)-N-isobutylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N-isobutylethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-N-isobutylethanediamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with protein synthesis and cell membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: Known for its herbicidal properties.
3,5-Dichlorophenyl isocyanate: Used in the synthesis of various organic compounds.
N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide: A screening compound used in drug discovery.
Uniqueness
N-(3,4-dichlorophenyl)-N-isobutylethanediamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(2)6-15-11(17)12(18)16-8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMLLMJSDSGASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2-fluoro-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N-methylethanesulfonamide](/img/structure/B3848048.png)
![N-[(Z)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B3848056.png)
![5-[[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3848065.png)
![4-[5-[(Z)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3848082.png)
![N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide](/img/structure/B3848091.png)

![1-{N'-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)FORMAMIDE](/img/structure/B3848104.png)
![N-(4-ethoxyphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848108.png)
![3,5-diiodo-2-methoxybenzaldehyde [4-[(2,5-dimethylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3848109.png)
![N-(prop-2-en-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3848110.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3848117.png)
![N'-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE](/img/structure/B3848125.png)
![N-[(Z)-(4-bromophenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3848136.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B3848141.png)
